4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, commonly known as GW788388, is a small molecule classified as a potent and selective inhibitor of transforming growth factor beta (TGF-β) type I receptor (ALK5) kinase activity. [] This compound also exhibits inhibitory activity against TGF-β type II receptor kinase. [] GW788388 is recognized for its improved pharmacokinetic profile compared to other ALK5 inhibitors, particularly its oral bioavailability, enabling convenient administration in various experimental models. [, ] Its role in scientific research primarily revolves around its ability to inhibit TGF-β signaling, a pathway implicated in numerous physiological and pathological processes, including cell growth, differentiation, fibrosis, wound healing, and immune responses. [, , ]
GW788388 is classified as a small molecule kinase inhibitor, specifically targeting the TGF-beta receptor kinases. Its chemical structure is detailed as 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, indicating its complex multi-ring structure that contributes to its inhibitory activity.
The synthesis of GW788388 involves several key steps that typically include the formation of the pyrazole and pyridine rings, followed by the introduction of the tetrahydro-pyran moiety. The synthesis process can be broadly outlined as follows:
The synthesis must be conducted under controlled conditions to optimize yield and purity, with parameters such as temperature, solvent choice, and reaction time being critical.
The molecular structure of GW788388 exhibits several notable features:
GW788388 primarily functions through competitive inhibition of TGF-beta receptor kinases. Key reactions include:
GW788388 exerts its effects primarily through the inhibition of TGF-beta signaling pathways:
GW788388 possesses several important physical and chemical properties:
These properties are crucial for its application in both in vitro and in vivo studies.
GW788388 has several significant scientific applications:
GW788388 is a potent and selective inhibitor of the activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor. It exhibits an exceptionally low half-maximal inhibitory concentration (IC50) of 18 nM against ALK5 kinase activity, as demonstrated in in vitro kinase assays [5]. This high potency translates to effective disruption of canonical TGF-β signaling at the receptor level. Mechanistically, GW788388 competitively binds to the ATP-binding site of ALK5, preventing the phosphorylation and activation of downstream Smad proteins (Smad2 and Smad3) [7] [9].
The inhibition kinetics reveal that GW788388 acts reversibly and dose-dependently, with complete abrogation of TGF-β-induced Smad2/3 phosphorylation observed at concentrations ≥100 nM in human peritoneal mesothelial cells (HPMCs) and renal epithelial cells [7] [9]. This blockade directly suppresses the translocation of Smad2/3-Smad4 complexes to the nucleus, thereby inhibiting the transcription of fibrogenic genes such as COL1A1 (collagen type I alpha 1), FN1 (fibronectin), and ACTA2 (α-smooth muscle actin) [1] [6].
Table 1: Kinase Inhibition Profile of GW788388
Target Kinase | IC50 (nM) | Functional Consequence |
---|---|---|
ALK5 (TGFβRI) | 18 | Blocks Smad2/3 phosphorylation |
TGFβRII | 446* | Attenuates receptor complex assembly |
Activin Type II | >1000* | Partial inhibition of non-Smad pathways |
BMP Type II | No inhibition | Preserves BMP-mediated homeostasis |
*Data derived from HEK293 luciferase reporter assays [5].
Functional Outcomes:
Beyond ALK5, GW788388 exhibits inhibitory activity against the TGF-β type II receptor (TGFβRII) and activin type II receptors, albeit with lower affinity. In HEK293 cells, GW788388 inhibited TGF-β1 signaling with an IC50 of 446 nM and activin A signaling with an IC50 >1000 nM in luciferase reporter assays [5]. This cross-reactivity is attributed to the structural homology in the kinase domains of these receptors.
Mechanistic Implications:
In experimental models, this broad-spectrum inhibition translates to:
A defining feature of GW788388 is its high selectivity for TGF-β/activin receptors over bone morphogenetic protein (BMP) type II receptors. Biochemical assays confirm no significant inhibition of BMP type II receptor kinase activity even at high concentrations (IC50 undeterminable) [1] [5]. This selectivity is pharmacologically critical because BMP signaling promotes tissue homeostasis and counterbalances TGF-β-driven fibrosis [6].
Structural Basis for Selectivity:
Table 2: Selectivity Profile of GW788388 vs. Related Receptors
Receptor Type | Pathway | GW788388 Effect | Biological Consequence |
---|---|---|---|
ALK5 (TGFβRI) | Smad2/3 | Potent inhibition | Blocks fibrosis |
TGFβRII | Smad2/3 | Moderate inhibition | Synergistic anti-fibrosis |
Activin Type II | Smad2/3 | Weak inhibition | Partial EMT suppression |
BMP Type II | Smad1/5/8 | No inhibition | Maintains tissue homeostasis |
Functional Validation:
Key Research Findings:
These data underscore GW788388 as a precision therapeutic tool for TGF-β-driven pathologies. Its kinase-centric targeting offers advantages over broad-spectrum anti-TGF-β antibodies by preserving BMP signaling and reducing off-target effects [6] [8]. Future directions include optimizing isoform-specific inhibitors to further refine TGF-β pathway modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7